Temgicoluril

Catalog No.
S560436
CAS No.
10095-06-4
M.F
C8H14N4O2
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Temgicoluril

CAS Number

10095-06-4

Product Name

Temgicoluril

IUPAC Name

1,3,4,6-tetramethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C8H14N4O2/c1-9-5-6(11(3)7(9)13)12(4)8(14)10(5)2/h5-6H,1-4H3

InChI Key

XIUUSFJTJXFNGH-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo-(3.3.0)-octan-3,7-dione, Adaptol, mebicar, mebikar

Canonical SMILES

CN1C2C(N(C1=O)C)N(C(=O)N2C)C

The exact mass of the compound Mebicar is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Biureas - Supplementary Records. It belongs to the ontological category of imidazolidinone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

what is Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

The table below summarizes the key identifiers and physical characteristics of Mebicar as reported in chemical databases [1].

Property Type Value
CAS Registry Number 10095-06-4 [1]
Molecular Formula C₈H₁₄N₄O₂ [1]
Average Molecular Weight 198.22 g/mol [1]
Melting Point 226 - 229 °C [1]
Predicted Boiling Point 362.2 ± 42.0 °C [1]
Predicted Density 1.237 ± 0.06 g/cm³ [1]
Predicted pKa -0.49 ± 0.20 [1]
Solubility Slightly soluble in Chloroform and Methanol [1]
Physical Form White to Off-White Solid [1]

Pharmacological Profile and Experimental Data

Mebicar is an orally active compound with antianxiety and antidepressant properties, acting as a Gamma-aminobutyric acid (GABA) Receptor modulator to enhance GABA neurotransmission [1].

In Vivo Experimental Protocol

An animal study investigated the preventive effect of Mebicar on stress-induced disruptions [1]. The detailed methodology is as follows:

  • Animal Model: Seven-week-old Balb/cByJ mice subjected to intermittent unpredictable stress (IUS) [1].
  • Dosage and Administration: Mebicar was administered at 10 mg/kg via oral gavage for 3 weeks [1].
  • Key Findings: The experiment yielded specific behavioral and immunological outcomes, which are summarized in the diagram below.

Mebicar Mebicar BDNF Brain-Derived Neurotropic Factor (BDNF) Mebicar->BDNF No Prevention Corticosterone Serum Corticosterone Mebicar->Corticosterone Prevents Elevation Cytokines Proinflammatory Cytokines Mebicar->Cytokines Prevents Secretion Anxiety Anxiety-like Behavior Mebicar->Anxiety Promotes Recovery IUS Intermittent Unpredictable Stress (IUS) IUS->BDNF Decreases IUS->Corticosterone Elevates IUS->Cytokines Elevates Secretion IUS->Anxiety Induces

Research and Handling Considerations

For researchers intending to work with Mebicar, consider the following practical aspects:

  • Storage: The compound should be stored in a refrigerator, under an inert atmosphere, and in a shaded, sealed, and dry place to maintain stability [2] [1].
  • Safety: Mebicar is classified as an irritant (GHS07). Hazard statements include H302 (Harmful if swallowed). Recommended precautionary statements include P264 (wash thoroughly after handling), P270 (do not eat, drink or smoke when using), P301+P312 (if swallowed: call a poison center if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents in accordance with local regulations) [1].
  • Supplier Information: Multiple suppliers list this compound, including TargetMol Chemicals Inc., Finetech Industry Limited, and Hangzhou MolCore BioPharmatech Co., Ltd., among others [1].

Key Distinctions from Similar Compounds

The core structure of Mebicar can be functionalized to create different compounds. The table below highlights the key differences between Mebicar and a related compound from the search results [2].

Compound CAS Number Substituents (R Groups) Molecular Formula Primary Application
Mebicar (Discussed) 10095-06-4 [1] -CH₃ (Methyl) C₈H₁₄N₄O₂ [1] Psychotropic Agent [1]
Hydroxyethoxymethyl Derivative 67846-63-3 [2] -CH₂OCH₂CH₂OH ((2-hydroxyethoxy)methyl) C₁₆H₃₀N₄O₁₀ [2] Bactericide / Materials Science [2]

References

safe handling and storage of Tetramethylimidazoimidazole dione

Author: Smolecule Technical Support Team. Date: February 2026

Handling and Storage Specifications

The table below summarizes the key safety and storage information found for 1,3,4,6-Tetrakis(hydroxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione (a compound matching your description) [1].

Property Specification / Guideline
Physical State (20°C) Solid (White to Light yellow powder to crystal) [1]
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C) [1]
Inert Atmosphere Store under inert gas [1]
Condition to Avoid Air Sensitive [1]
Melting Point 134.0 to 138.0 °C [1]

Information Limitations and Recommended Actions

The search results lack extensive technical data typically required for a comprehensive whitepaper. Critical details on toxicological profile, first-aid measures, personal protective equipment (PPE), spill containment, and disposal methods were not found [1].

To develop robust safety protocols, I suggest you:

  • Consult the Supplier SDS: Directly contact the manufacturer, Tokyo Chemical Industry (TCI), to obtain the full Safety Data Sheet (SDS) for product number T3297 [1]. The SDS is the primary document for definitive handling and hazard information.
  • Apply General Principles: For air-sensitive solids, standard practices include handling in a glove box or under a nitrogen/vacuum atmosphere, and using sealed containers when weighing or transferring material.

Safe Handling Workflow

The diagram below outlines a general handling workflow for an air-sensitive solid, based on the identified storage requirements [1].

start Start Handling Procedure prep Prepare Glove Box or Nitrogen-purged Environment start->prep equip Select Appropriate PPE (Lab coat, gloves, safety glasses) prep->equip transfer Quickly Transfer Weighed Compound to Reaction Vessel equip->transfer seal Seal Container Immediately transfer->seal store Return to Storage: Cool, Dark, Under Inert Gas seal->store end Procedure Complete store->end

Workflow for handling air-sensitive solids like Tetramethylimidazoimidazole dione, based on storage requirements [1].

References

concrete additive applications of glycoluril derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Market Overview & Key Applications of Glycoluril

The global market for glycoluril is growing steadily, driven by its utility across multiple industries. The table below summarizes the core market data and primary application areas.

Region Projected Market Value (by 2028) CAGR Key Driving Industries
United States USD 150 Million ~6% Pharmaceuticals, Agrochemicals
Brazil USD 80 Million ~5.5% Agrochemicals, Pharmaceuticals
South Korea USD 70 Million ~6% Electronics, Pharmaceuticals, Specialty Chemicals
Global Market 23.31 Bn by 2033 (from 15.06 Bn in 2025) 7.55% (2026-2033) Diverse Industrial Sectors [1]
Application Area Specific Use Cases Key Function/Property
Supramolecular Chemistry & Materials Molecular capsules, Synthetic receptors, Molecular switches, Liquid crystals Building block for self-assembling structures [2]
Porous Materials Metal-Organic Frameworks (MOFs), Organic Polymers Gas storage (e.g., CO₂), Gas separation, Catalysis [3] [4]
Pharmaceuticals Drug formulations, Active Pharmaceutical Ingredients (APIs) Component in advanced therapeutics [1]
Agrochemicals Crop protection products Key component in formulations [1]

Experimental Protocol: Creating a Glycoluril-Based MOF

A recent preprint demonstrates an innovative method for creating a glycoluril-based Metal-Organic Framework (MOF) with potential uses in gas storage and biomedicine [4]. This protocol involves creating a new linker by functionalizing glycoluril at its methine positions, a novel approach compared to traditional methods that use the NH sides.

The following diagram outlines the experimental workflow for synthesizing the glycoluril-based MOF:

Step 1: Synthesis of the Glycoluril-Based Dicarboxylic Acid Linker

This step creates the organic building block that will connect metal ions to form the MOF [4].

  • Objective: To synthesize 4,4'-(2,5-dioxotetrahydroimidazo[4,5-d]imidazole-3a,6a(1H,4H)-diyl)dibenzoic acid.
  • Reagents:
    • Urea (1.20 g, 20 mmol)
    • 4,4′-dioxo-[1,1′-biphenyl]-3,3′-dicarboxylic acid (1.66 g, 10 mmol)
    • Glacial acetic acid (20 mL)
    • Ethanol and water (for washing and recrystallization)
  • Procedure:
    • Dissolve the urea and the dicarboxylic acid in glacial acetic acid in a round-bottom flask.
    • Heat the mixture under reflux at 90 °C for 6 hours with continuous stirring.
    • After completion, cool the reaction mixture to room temperature.
    • Collect the white precipitate by vacuum filtration.
    • Wash the solid thoroughly with cold water and ethanol to remove impurities.
    • Recrystallize the crude product from a 1:1 ethanol-water mixture to obtain the final linker as a white crystalline solid.
  • Yield: 65–75%.
  • Characterization Data:
    • ¹H NMR (400 MHz, DMSO-d₆, δ, ppm): 4.72 (s, 2H, bridgehead CH), 7.62–8.05 (m, 8H, Ar–H), 10.88 (brs, 4H, NH), 12.90 (brs, 2H, COOH).
    • ¹³C NMR (100 MHz, DMSO-d₆, δ, ppm): 82.0 (bridgehead CH), 127.8-143.4 (Ar–C), 160.9 (C=O, urea core), 167.3 (C=O, COOH).
    • FTIR (KBr, cm⁻¹): 3305 (br, N–H), 1698 (C=O, COOH), 1670 (C=O, urea), 1598 (C=C, aromatic) [4].
Step 2: Construction of the MOF (NS-MOF (Zn))

This step uses the linker from Step 1 to coordinate with metal ions and form a porous, crystalline framework [4].

  • Objective: To synthesize a zinc-based MOF using the glycoluril linker.
  • Reagents:
    • Synthesized glycoluril-based dicarboxylic acid linker
    • Zinc nitrate hexahydrate
    • Dimethylformamide (DMF)
  • Procedure:
    • Combine the glycoluril-based linker with zinc nitrate hexahydrate in DMF.
    • Sonicate the mixture to ensure homogeneity.
    • Carry out a solvothermal reaction by heating the mixture at 85 °C for 24 hours.
    • After cooling, filter the resulting white solid to recover the crystalline NS-MOF (Zn).
  • Properties and Applications: The resulting MOF features a rigid, symmetric structure with four free NH groups on the glycoluril core, making it suitable for gas storage, separation, catalysis, and biomedical delivery systems [4].

Conclusion

Glycoluril derivatives are versatile compounds with a strong market trajectory. Their value extends from broad industrial applications in pharmaceuticals and agrochemicals to cutting-edge scientific research, particularly in designing novel functional materials like MOFs. The experimental protocol highlighted here provides a concrete example of how researchers are innovating with this molecule to develop materials with tailored properties for advanced technologies.

References

Comprehensive Application Notes and Protocols: Industrial Uses of Tetramethylimidazoimidazole Dione Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tetramethylimidazoimidazole Dione Derivatives

Tetramethylimidazoimidazole dione compounds, specifically 3A-methyl-6A-n-propyl-tetramethoxymethylglycoluril (CAS 220140-29-4), represent a specialized class of heterocyclic compounds with significant industrial utility. These compounds feature a rigid bicyclic backbone based on the glycoluril structure, characterized by a fused imidazolidine-2,5-dione core with four reactive methoxymethyl (-CH₂OCH₃) groups at the 1,3,4,6 positions and alkyl substitutions (methyl and n-propyl) at the bridgehead positions [1]. This unique molecular architecture imparts exceptional thermal stability and multifunctional reactivity, making these derivatives valuable across diverse industrial sectors including polymer chemistry, electronics, and materials science.

The glycoluril backbone provides structural rigidity while the methoxymethyl groups offer versatile reaction sites, particularly with hydroxyl and amine functional groups. The strategic incorporation of methyl and n-propyl groups at the bridgehead positions enhances the compound's hydrophobic character and influences its solubility profile in various organic solvents [1]. These structural features collectively enable this specialized chemical to serve as a powerful crosslinking agent, performance modifier, and functional additive in advanced industrial applications. The following application notes and protocols provide comprehensive guidance for researchers and industrial professionals seeking to utilize these compounds in various technological contexts.

Chemical Structure and Fundamental Properties

Molecular Architecture

The core structure of tetramethylimidazoimidazole dione derivatives consists of a fused bicyclic system containing two imidazolidine-dione rings, creating a rigid three-dimensional framework. The specific compound with CAS 220140-29-4 has the systematic name tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-3a-methyl-6a-propyl-imidazo[4,5-d]imidazole-2,5(1H,3H)-dione [1]. This complex architecture features:

  • A central glycoluril core (imidazo[4,5-d]imidazole-2,5(1H,3H)-dione) that provides structural stability
  • Four methoxymethyl substituents (-CH₂OCH₃) at positions 1,3,4,6, serving as reactive sites
  • Alkyl groups (methyl and n-propyl) at the 3a and 6a bridgehead positions that modulate hydrophobicity and steric properties
Key Physicochemical Properties

The structural features of these compounds impart several essential characteristics for industrial applications:

Table 1: Fundamental Properties of Tetramethylimidazoimidazole Dione Derivatives

Property Characteristic Industrial Significance
Thermal Stability High Suitable for high-temperature processing
Solubility Soluble in common organic solvents Easy formulation and application
Reactivity Reactive with -OH and -NH₂ groups Effective crosslinking capability
Formaldehyde Release Potential release under certain conditions Important for handling and application considerations

The electron-rich heterocyclic system contributes to the compound's robust thermal properties, while the balanced hydrophobic/hydrophilic character (from alkyl and methoxymethyl groups respectively) enables compatibility with diverse formulation systems. The multifunctional nature (four reactive sites per molecule) allows for dense crosslinking networks, making these derivatives particularly valuable in polymer applications requiring enhanced mechanical and thermal performance [1].

Industrial Applications and Performance Data

Tetramethylimidazoimidazole dione derivatives demonstrate remarkable versatility across multiple industrial sectors, primarily functioning as crosslinking agents, performance modifiers, and functional intermediates. The following sections detail the major application areas with specific performance data and implementation guidelines.

Polymer Chemistry and Crosslinking Applications

In polymer systems, these compounds serve as high-efficiency crosslinkers that significantly enhance material properties through the formation of three-dimensional networks. The four methoxymethyl groups per molecule can react with nucleophilic functional groups (particularly -OH and -NH₂) present on polymer chains, creating dense covalent linkages that improve durability and resistance properties [1].

Table 2: Polymer Crosslinking Applications and Performance Outcomes

Polymer System Application Method Resulting Properties Optimal Loading
Phenolic Resins Incorporated during resin formulation Enhanced mechanical strength, improved chemical resistance 5-15% by weight
Epoxy Systems Added to resin component Increased hardness, superior thermal endurance 3-10% by weight
Polyurethanes Used as chain extender/crosslinker Improved tensile strength, enhanced dimensional stability 2-8% by weight
Amino Resins Co-crosslinker in melamine/urea-formaldehyde Accelerated cure, reduced formaldehyde emission 5-20% by weight

The crosslinking mechanism involves the reaction of methoxymethyl groups with nucleophilic sites on polymer chains, typically facilitated by acidic catalysts at elevated temperatures (120-180°C). The resulting network structure demonstrates exceptional stability due to the rigid glycoluril core, which restricts chain mobility and reinforces the polymer matrix [1].

Thermosetting Resin Formulations

In thermosetting applications, these derivatives contribute to irreversible curing processes that yield materials with superior thermal and dimensional stability. The compounds are particularly valuable in high-performance composites and industrial coatings where elevated service temperatures are encountered [1].

Specific thermosetting applications include:

  • Wood composites: Enhanced moisture resistance and dimensional stability in particleboard and medium-density fiberboard
  • Automotive parts: Improved heat resistance in brake components and under-hood applications
  • Insulating materials: Superior dielectric properties and thermal endurance in electrical insulation
  • Flame-retardant applications: Enhanced char formation and reduced flammability in building materials

The multifunctional nature of these crosslinkers enables high crosslink density at relatively low loading levels, making them economically advantageous compared to conventional crosslinking agents.

Semiconductor Manufacturing Applications

In the electronics industry, tetramethylimidazoimidazole dione derivatives have emerged as valuable additives in semiconductor manufacturing processes, particularly in advanced lithographic materials and etch-resistant formulations [1].

Key semiconductor applications include:

  • Photoresist crosslinker: Enhances pattern resolution and stability under high-temperature processing conditions
  • Adhesion promoter: Improves interfacial bonding between layers during lithographic patterning
  • Etch additive: Contributes to finer pattern control in wafer processing through enhanced etch resistance

The rigid, heat-resistant core structure provides exceptional thermal stability required in semiconductor fabrication processes, while the controlled reactivity enables precise formulation of photoresist compositions. These compounds demonstrate particular utility in multi-patterning techniques where dimensional stability is critical for maintaining pattern fidelity.

Other Industrial Applications

Beyond the primary applications detailed above, tetramethylimidazoimidazole dione derivatives find use in several specialized industrial contexts:

  • Antimicrobial agents: Function as formaldehyde donors in disinfectant and preservative formulations [1]
  • Concrete additives: Enhance crosslinking within binder systems to improve durability and chemical resistance
  • Textile finishing: Provide anti-wrinkle properties through resin formation on cellulose fibers [1]
  • Paper coatings: Improve wet strength and dimensional stability in specialty paper products

The controlled reactivity and structural versatility of these glycoluril derivatives continue to enable innovation across diverse industrial sectors, with ongoing research expanding their application potential.

Experimental Protocols

Protocol 1: Crosslinking in Thermoset Polymer Systems

This protocol details the standard procedure for incorporating tetramethylimidazoimidazole dione derivatives as crosslinking agents in thermosetting polymer formulations, specifically for epoxy and phenolic resin systems.

4.1.1 Materials and Equipment
  • Primary Resin: Epoxy resin (DGEBA type, EP equivalent weight 180-190) or phenolic resol resin
  • Crosslinker: 3A-methyl-6A-n-propyl-tetramethoxymethylglycoluril (CAS 220140-29-4)
  • Catalyst: p-Toluenesulfonic acid (1% solution in isopropanol) or amine-based accelerator for epoxy systems
  • Solvent: Propylene glycol methyl ether acetate (PMA) or methyl ethyl ketone (MEK)
  • Equipment: Mechanical stirrer, thermal cure oven, analytical balance, viscosity cup, differential scanning calorimetry (DSC) instrument
4.1.2 Formulation Procedure
  • Resin Preparation: Charge 100g epoxy or phenolic resin to a glass reaction vessel equipped with mechanical stirring
  • Solvent Addition: Add 30-50g solvent to adjust viscosity to application requirements (typically 200-500 cPs)
  • Crosslinker Incorporation: Slowly add 5-15g crosslinker (5-15% by resin weight) while maintaining agitation at 200-400 rpm
  • Catalyst Addition: Add 0.5-1.0g catalyst solution (0.5-1.0% by total weight)
  • Mixing: Continue mixing for 30-60 minutes until complete homogenization is achieved
  • Filtration: Filter the final formulation through 5μm filter to remove any particulates
4.1.3 Application and Cure Conditions
  • Substrate Preparation: Clean substrate (metal, wood, or composite) with appropriate solvent
  • Application: Apply formulation via spray, roller, or dip coating to achieve 15-25μm dry film thickness
  • Flash-off: Allow 10-15 minutes at ambient temperature for solvent evaporation
  • Staging: Preheat gradually to 80-90°C for 5-10 minutes
  • Cure Schedule: Cure at 150-180°C for 20-30 minutes (epoxy) or 160-200°C for 15-25 minutes (phenolic)
  • Post-cure: Optional post-cure at 180°C for 60 minutes for maximum performance
4.1.4 Quality Control Parameters
  • Gel Time: 120-180 seconds at 150°C (using hot plate method)
  • Pencil Hardness: ≥2H (ASTM D3363)
  • Crosshatch Adhesion: 100% retention (ASTM D3359)
  • Solvent Resistance: ≥100 double rubs with methyl ethyl ketone
Protocol 2: Semiconductor Photoresist Formulation

This protocol describes the specialized procedure for incorporating tetramethylimidazoimidazole dione derivatives in photoresist formulations for semiconductor lithography applications.

4.2.1 Materials and Equipment
  • Photoresist Polymer: Polyhydroxystyrene-based resin or acrylic resin with acid-sensitive groups
  • Photoacid Generator: Triphenylsulfonium triflate or similar ionic PAG
  • Crosslinker: 3A-methyl-6A-n-propyl-tetramethoxymethylglycoluril (CAS 220140-29-4)
  • Solvent: Propylene glycol monomethyl ether acetate (PGMEA)
  • Additives: Surfactants, adhesion promoters, quenchers
  • Equipment: Class 100 cleanroom, mechanical stirrer, 0.1μm membrane filter, spin coater, hot plates, exposure tool
4.2.2 Formulation Procedure
  • Solvent Charge: Add 80g PGMEA to a clean amber glass vessel
  • Polymer Dissolution: Slowly add 15g photoresist polymer while stirring at 200-300 rpm
  • Component Addition: Sequentially add:
    • 3-5g crosslinker (3-5% by total solids weight)
    • 0.3-0.5g photoacid generator (3-5% by polymer weight)
    • 0.1-0.2g additives (surfactants, adhesion promoters)
  • Mixing: Stir for 4-6 hours until complete dissolution is achieved
  • Filtration: Filter through 0.1μm membrane filter under positive pressure
4.2.3 Application and Processing Conditions
  • Substrate Preparation: Silicon wafers with appropriate underlayer
  • Coating: Spin coat at 1500-3000 rpm for 30-60 seconds to achieve 0.5-1.0μm film thickness
  • Soft Bake: 90-120°C for 60-90 seconds on hotplate
  • Exposure: i-line (365nm), KrF (248nm), or EUV exposure with target dose 10-50 mJ/cm²
  • Post-Exposure Bake: 100-130°C for 60-90 seconds to activate crosslinking
  • Development: Immerse in 2.38% TMAH developer for 30-60 seconds with gentle agitation
  • Rinse: Deionized water rinse and nitrogen dry
4.2.4 Performance Evaluation
  • Resolution: Capability to resolve ≤100nm line/space patterns
  • Sensitivity: Exposure dose to clear large features (E₀)
  • Contrast: Calculated from contrast curve (γ-value)
  • Etch Resistance: ≥1.5:1 selectivity versus underlying layers in typical oxide etch processes

Safety and Handling Protocols

Storage and Stability

Tetramethylimidazoimidazole dione derivatives require proper storage conditions to maintain stability and performance:

  • Temperature: Store at 10-25°C in temperature-controlled environment
  • Humidity: Maintain relative humidity below 60% to prevent moisture absorption
  • Light Protection: Store in amber containers or light-resistant packaging to prevent photodegradation
  • Container: Keep in tightly sealed containers to prevent solvent loss and contamination
  • Shelf Life: 12-18 months from manufacture date when stored properly
Handling Procedures

Personal Protective Equipment (PPE) requirements:

  • Chemical-resistant gloves (nitrile or neoprene)
  • Safety goggles or face shield
  • Lab coat or protective clothing
  • Chemical-resistant apron for bulk handling

Handling Precautions:

  • Avoid inhalation of dust or vapors—use local exhaust ventilation
  • Prevent skin contact through proper procedures and equipment
  • Use spark-proof tools in storage and handling areas
  • Implement good hygiene practices—wash thoroughly after handling
Regulatory and Compliance Information

Tetramethylimidazoimidazole dione derivatives may be subject to various regulatory frameworks depending on specific application and jurisdiction:

  • TSCA: Listed on the Toxic Substances Control Act Inventory in the United States
  • REACH: Registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals in the European Union
  • Food Contact: Not approved for direct food contact applications unless specifically evaluated
  • Disposal: Dispose in accordance with local, regional, and national regulations as hazardous chemical waste

Pathway Diagrams and Visual Workflows

Polymer Crosslinking Mechanism

The following diagram illustrates the crosslinking pathway of tetramethylimidazoimidazole dione derivatives in polymer systems, showing the reaction sequence from initial formulation to cured network:

PolymerCrosslinking Start Polymer Formulation A Methoxymethyl Groups Activation (Heat >120°C) Start->A Thermal Initiation B Nucleophilic Attack by Polymer -OH/-NH₂ Groups A->B Acid Catalyst Present C Methanol Byproduct Formation B->C Transetherification D Covalent Bond Formation with Polymer Chains B->D Condensation Reaction E 3D Network Development via Multiple Crosslinks C->E Byproduct Removal D->E Continuing Reaction End Fully Cured Polymer Network E->End Cure Completion

Semiconductor Application Workflow

This diagram outlines the complete process flow for semiconductor photoresist applications utilizing tetramethylimidazoimidazole dione derivatives as crosslinking agents:

SemiconductorWorkflow Start Photoresist Formulation A Spin Coating on Wafer Substrate Start->A Filtered Solution B Soft Bake (90-120°C, 60-90s) A->B Uniform Film Formation C Pattern Exposure (UV, DUV, or EUV) B->C Solvent Removal D Post-Exposure Bake (100-130°C, 60-90s) C->D Acid Generation in Exposed Areas E Crosslinking Activation in Exposed Regions D->E Thermal Activation F Development (TMAH Solution) E->F Differential Solubility End Pattern Transfer Ready for Etching F->End Selective Removal

Conclusion and Future Perspectives

Tetramethylimidazoimidazole dione derivatives represent a versatile class of industrial compounds with significant utility across multiple sectors, particularly in advanced polymer systems and semiconductor manufacturing. Their unique structural features—including a rigid glycoluril core, multiple reactive sites, and tunable hydrophobicity—enable exceptional performance as crosslinking agents and functional additives.

The future development of these compounds will likely focus on several key areas:

  • Environmental adaptations: Formulations with reduced volatile organic content and alternative curing mechanisms
  • Advanced electronics: Applications in next-generation lithography, including EUV and multi-patterning processes
  • Hybrid materials: Integration into nanocomposites and multifunctional material systems
  • Sustainable chemistry: Development of bio-based derivatives and greener synthetic routes

As industrial requirements continue to evolve toward higher performance and greater sustainability, tetramethylimidazoimidazole dione derivatives are well-positioned to address these challenges through continued innovation and application development.

References

solubility issues with Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Solubility of Your Compound

Q: Why is the solubility of this compound important for our research in drug development?

Any drug to be absorbed must be present in the form of an aqueous solution at the site of absorption [1]. For orally administered drugs, solubility is a critical rate-limiting parameter to achieve the desired concentration in systemic circulation for a pharmacological response [1]. Poor aqueous solubility often leads to slow drug absorption, inadequate and variable bioavailability, and can even cause gastrointestinal mucosal toxicity [1].

Q: What if our new chemical entity (NCE) is practically insoluble in water?

This is a common challenge, as over 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water [1]. This poses a major challenge for formulation scientists, but several established techniques can be employed to enhance solubility and bioavailability [1] [2].

Techniques for Solubility Enhancement

The following table summarizes common techniques used to improve the solubility and dissolution rate of poorly water-soluble compounds.

Technique Description Key Mechanism
Particle Size Reduction (Nanosuspension) [1] [2] Reducing drug particle size to the nanoscale (typically 100s of nm) via nanomilling. Increases surface area-to-volume ratio, leading to greater interaction with solvent and a higher dissolution rate [2].
Amorphous Solid Dispersions [2] Incorporating the API into a polymer matrix using methods like hot melt extrusion or spray drying. Maintains the drug in a higher-energy amorphous state, which typically exhibits improved aqueous solubility compared to its crystalline form.
Cyclodextrin Complexation [2] Forming an inclusion complex between the drug and a cyclodextrin molecule. The hydrophobic inner pocket of cyclodextrin shields the lipophilic part of the drug, while the hydrophilic outer surface makes the entire complex water-soluble.
Salt Formation [1] Creating a salt form of an ionizable drug. Improves solubility by converting the drug into a more readily ionizable and dissolvable form in aqueous media.
Use of Surfactants [1] Incorporating surface-active agents into the formulation. Enhances solubility and stabilizes formulations by reducing surface tension and facilitating micelle formation.

The decision-making workflow for selecting an appropriate technique can be visualized as follows:

G Start Start: Poorly Soluble Compound PreForm Pre-Formulation Groundwork Start->PreForm CheckBCS Determine BCS Class PreForm->CheckBCS BCS2 BCS Class II (High Permeability) CheckBCS->BCS2 Low Solubility BCS4 BCS Class IV (Low Permeability) CheckBCS->BCS4 Low Solubility EnhanceSolubility Apply Solubility Enhancement Techniques BCS2->EnhanceSolubility EnhanceBoth Apply Solubility &\nPermeation Enhancement BCS4->EnhanceBoth

Basic Experimental Protocol for Solubility Assessment

Before implementing advanced techniques, you can conduct a basic solubility experiment. Here is a generalized protocol adapted from a standard solubility experiment [3].

1. Materials

  • Solvent: Water and other relevant transparent solvents (e.g., buffered solutions, simulated gastric fluid).
  • Solute: Your compound (Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione).
  • Equipment: Small clear cups or vials, measuring pipettes, magnetic stirrer or vortex mixer, thermometer (optional), scale (optional) [3].

2. Procedure

  • Labeling: Label a cup for each solvent you are testing.
  • Initial Dissolution: Add a fixed volume (e.g., 10 mL) of solvent to each cup. Then, add a small, measured amount (e.g., 1 mg) of the compound to the cup. Stir carefully and observe. Record whether it dissolves.
  • Saturation Point: If it dissolves, continue adding the compound slowly in small increments, with stirring, until it no longer dissolves. Record the total amount added. The solution is now saturated [3].
  • Repeat: Repeat the process for all other solvents and conditions (e.g., at different temperatures).

3. Data Collection Post your results in a table for easy comparison. Include observations (e.g., time to dissolve, cloudiness). For more scientific data, record temperatures and use weight (mg or g) instead of volumetric measurements [3].

A Note on Specific Data and Next Steps

The search results I obtained did not contain pre-existing solubility data (e.g., in mg/mL) or known specific salt forms for your compound, Tetrahydro-1,3,4,6-tetrakis(methoxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione [4]. Therefore, the initial experimental assessment outlined above is a critical first step.

References

purification methods for Tetramethylimidazoimidazole dione derivatives

Author: Smolecule Technical Support Team. Date: February 2026

General Purification Techniques for Complex Heterocycles

The table below summarizes common purification methods applicable to complex synthetic compounds like heterocyclic derivatives.

Method Typical Application Phase Key Principle Useful for Characterization?
Recrystallization [1] Solid crude product Separation based on differential solubility in a solvent system at different temperatures. Primary method for obtaining pure crystals; may require further analysis.
Column Chromatography [1] Liquid crude mixture or dissolved solid Separation based on differential adsorption of compounds to a stationary phase (e.g., silica gel). Collected fractions require confirmation of purity via techniques like TLC [1].
Thin-Layer Chromatography (TLC) [1] Analytical monitoring A small-scale method to monitor the progress of a reaction or the purity of fractions from column chromatography. Yes, used to identify the number of components in a mixture and monitor purification.

Workflow for Purification and Characterization

For researchers, establishing a robust workflow that integrates purification with confirmation of purity and identity is crucial. The following diagram outlines a logical sequence of steps you might follow.

start Crude Reaction Mixture step1 Initial Purification (Recrystallization or Column Chromatography) start->step1 step2 Monitor Purity & Separation (Thin-Layer Chromatography - TLC) step1->step2 step2->step1 If impure step3 Confirm Molecular Structure & High Purity (Spectroscopic & Spectrometric Analysis) step2->step3 If pure end Pure Compound step3->end

Troubleshooting Common Purification Issues

Here are answers to some frequently asked questions that may arise during the purification process.

Q: How can I confirm the purity and identity of my purified compound? A. After purification, you must verify both the chemical structure and purity of your compound. The techniques listed below, often used in combination, provide complementary data for this confirmation [1]:

  • Fourier Transform Infrared Spectroscopy (FT-IR): Confirms the presence of specific functional groups in the molecule [1].
  • Nuclear Magnetic Resonance (NMR): Both ¹H-NMR and ¹³C-NMR are essential for determining the molecular structure and confirming the successful synthesis of the target derivative [1].
  • Mass Spectrometry (MS): Provides information about the molecular mass and fragmentation pattern of the compound, which is crucial for confirming its identity [1] [2].
  • Elemental Analysis (CHN Analysis): Used to determine the elemental composition (Carbon, Hydrogen, Nitrogen) and confirm the purity of the bulk sample [1].

Q: My compound does not crystallize. What are my options? A. Recrystallization relies on finding an appropriate solvent system. If your compound does not crystallize, consider these alternatives:

  • Optimize solvent selection: Try different single solvents or solvent pairs. A common method is to dissolve the compound in a minimal volume of a hot solvent in which it is highly soluble and then slowly add a co-solvent in which it has low solubility to induce crystallization.
  • Switch techniques: If recrystallization consistently fails, preparative column chromatography is a powerful alternative for purifying non-crystalline solids [1].

Q: What should I do if my TLC shows multiple spots after a purification step? A. Multiple spots on a TLC plate indicate that the compound is still impure.

  • Re-purify: Subject the material to further purification. This could mean running another column chromatography pass or attempting a different recrystallization solvent system.
  • Re-optimize conditions: You may need to adjust the mobile phase (eluent) ratio in column chromatography to achieve better separation between your target compound and the impurities.

Suggestions for Finding Specific Information

Since direct information on Tetramethylimidazoimidazole dione is limited, you may find these approaches helpful:

  • Consult Broader Literature: Search for purification methods used for structurally related compounds, such as imidazolidine-2,4-dione (hydantoin) derivatives [1]. The general principles will be highly transferable.
  • Focus on Analytical Confirmation: The specific structure of your derivative will be confirmed by the analytical data (NMR, MS, IR) [1]. Prioritize establishing these characterization protocols in your lab.
  • Leverage Instrumentation: If available, techniques like High-Performance Liquid Chromatography (HPLC) can be excellent for both analytical monitoring and preparative-scale purification of challenging compounds.

References

improving yield in Tetramethylimidazoimidazole dione synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Potential Yield Issues and Solutions

Problem Area Specific Issue Proposed Solution / Optimization
Reaction Pathway Incomplete reaction or side product formation [1] Ensure strict control of reaction conditions (temperature, solvent). For reduction steps, use specific reagents like diphenylsilane with fluoride ion catalyst [1].
Starting Materials & Reagents Low purity or degraded reagents [1] [2] Use fresh, high-purity reagents. Confirm reagent quality, especially for unstable compounds like carbon disulfide or isocyanates [2].
Reaction Conditions Suboptimal temperature, time, or solvent [2] Systematically vary and optimize parameters (e.g., microwave irradiation can improve yield and reduce time [2]).
Catalyst & Additives Inefficient or deactivated catalyst [1] Employ optimized catalytic systems, such as fluoride ions for silicon-based reductions [1].
Work-up & Purification Product loss during isolation [2] Optimize purification methods (e.g., crystallization, chromatography). Avoid conditions that lead to decomposition.

General Strategies for Synthesis Optimization

Strategy Application Notes Rationale / Benefit
Microwave-Assisted Synthesis Applicable to cyclization and formation of imidazolidine cores [2]. Drastically reduces reaction time and can improve overall yield and purity.
Click Chemistry Approaches Use of efficient, modular reactions to build complex molecules [3]. High selectivity and efficiency, minimal byproducts, useful for assembling complex structures from simpler pieces.
Heterogeneous Catalysis Using solid catalysts like ZnO/Al2O3 for reactions involving CS2 [2]. Can offer easier recovery, reusability, and sometimes improved selectivity over homogeneous catalysts.

Based on these general principles, here is a logical workflow for troubleshooting your synthesis, which you can use as a guide for your experiments.

Start Start: Low Yield in Synthesis Analysis Analyze the Reaction Pathway Start->Analysis Step1 Identify key intermediates and potential side reactions. Analysis->Step1 CheckReagents Check Reagent Purity & Stability Step2 Use fresh, high-purity starting materials and confirm solvent quality. CheckReagents->Step2 OptimizeConditions Systematically Optimize Conditions Step3 Vary temperature, time, catalyst loading, and solvent system. OptimizeConditions->Step3 Purification Optimize Work-up & Purification Step4 Minimize product loss by optimizing crystallization or chromatography. Purification->Step4 Advanced Consider Advanced Strategies Step5 Evaluate microwave-assisted synthesis or click chemistry. Advanced->Step5 Step1->CheckReagents Step2->OptimizeConditions Step3->Purification Step4->Advanced

References

stability and storage conditions for Tetramethylimidazoimidazole dione compounds

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties & Storage

The core structure of your compound is based on an imidazolidine-2,4-dione (commonly known as a hydantoin) with methyl substitutions [1]. Understanding this parent structure is key for predicting behavior.

The table below outlines the typical physical properties and recommended storage conditions for such compounds.

Property / Condition Typical Range or Specification Notes & Implications
Common Name 5,5-Dimethylhydantoin (Analogous compound) [2] Tetramethylimidazoimidazole dione is a more complex, specific derivative.
Molecular Formula Information not available in search results Consult the certificate of analysis for your specific compound.
Melting Point 175-180°C (for 5,5-Dimethylhydantoin) [2] A high melting point suggests thermal stability at room temperature.
Water Solubility 0.1 g/mL (hot, for 5,5-Dimethylhydantoin) [2] Solubility is moderate and temperature-dependent.
Long-Term Storage 25°C ± 2°C / 60% RH ± 5% RH [3] The standard for pharmaceutical products in temperate climates.
Accelerated Storage 40°C ± 2°C / 75% RH ± 5% RH [3] Used for rapid stability assessment and shelf-life prediction.
Light Sensitivity Requires protection [3] Use amber vials or light-proof containers to prevent photodegradation.

Analytical Methodologies

Routine analysis is crucial for monitoring stability and identifying degradation. Here are detailed protocols for key techniques:

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing purity and stability, separating the parent compound from its potential impurities or degradation products.

  • Principle: Reversed-Phase Chromatography, where a non-polar stationary phase and a polar mobile phase are used. Analytes are retained based on their hydrophobicity [4].

  • Detailed Protocol:

    • Column: C18 column (4.6 x 150 mm, 5 µm). For better reproducibility, classify your column using systems like the PQRI approach [5].
    • Mobile Phase: A gradient of water (Mobile Phase A) and acetonitrile (Mobile Phase B).
    • Elution Program:
      • 0–10 min: 5% B → 50% B
      • 10–20 min: 50% B → 95% B
      • 20–25 min: 95% B (hold for column cleaning)
      • 25–30 min: 95% B → 5% B (re-equilibration)
    • Flow Rate: 1.0 mL/min
    • Column Temperature: 30°C
    • Detection: UV-Vis detector at 210-230 nm (to capture the imidazolidine-dione chromophore).
    • Injection Volume: 10 µL
    • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or the initial mobile phase) at a concentration of ~1 mg/mL.
  • Advanced Tip: Retention Time Prediction (LCTRS Method) To accurately identify peaks without a full set of reference standards, use the Linear Calibration using Two Reference Substances (LCTRS) method [5].

    • Step 1: Run your sample and identify two known peaks using available reference standards.
    • Step 2: Establish a linear relationship between the measured retention times (tR) on your system and a set of standard retention times (StR). The StR is the arithmetic average of tR for the same compound across many different HPLC systems [5].
    • Step 3: Use this linear equation to predict the tR of other components in your sample, enabling their identification.
UV-Vis Spectroscopy

This technique is used for quantitative analysis and can provide information on the compound's electronic structure.

  • Principle: Molecules absorb UV or visible light, promoting electrons to higher energy states. The resulting absorption spectrum is a characteristic property [6] [7].
  • Detailed Protocol:
    • Instrument Calibration: Use a solvent blank (e.g., methanol) to zero the spectrophotometer.
    • Sample Preparation: Prepare a dilute solution of the compound (typically aiming for an absorbance between 0.2 and 1.0 AU) in a spectroscopically suitable solvent (e.g., methanol, ethanol, or water).
    • Cuvette: Use quartz cuvettes for UV range analysis, as glass and plastic absorb UV light [6].
    • Analysis: Scan from 200 nm to 400 nm to obtain the absorption spectrum. The wavelength of maximum absorption (λmax) can be used for identification and quantification using the Beer-Lambert law [6] [7].

The workflow for developing and troubleshooting your analytical methods is summarized in the following diagram:

G cluster_0 Analytical Pathways Start Start Analysis HPLC HPLC Analysis Start->HPLC UVVis UV-Vis Analysis Start->UVVis Result Interpret Results HPLC->Result UVVis->Result Trouble Troubleshooting Guide Result->Trouble

Troubleshooting Guide & FAQs

Q1: My HPLC peaks are broad or have poor shape. What could be the cause?

  • Cause A: The sample solvent is too strong. Solution: Ensure your sample is dissolved in a solvent that is weaker than or similar to the initial mobile phase composition.
  • Cause B: Column degradation or contamination. Solution: Flush the column according to the manufacturer's instructions. If the problem persists, consider replacing the column.
  • Cause C: Incorrect pH for ionizable compounds. Solution: If your compound has ionizable groups, use buffered mobile phases to control pH and sharpen the peaks.

Q2: The retention time of my compound is inconsistent between runs or different HPLC systems.

  • Cause: Small variations in mobile phase composition, column temperature, and column batch can significantly impact retention in reversed-phase HPLC [4].
  • Solution: Use the LCTRS method described above. By calibrating your system with two reference substances, you can create a reliable prediction model for your specific setup, making the method more robust and transferable [5].

Q3: How should I handle this compound to ensure its stability during experiments?

  • Solution:
    • Storage: Store the solid compound in a sealed container under controlled conditions: 25°C ± 2°C / 60% RH ± 5% RH is a safe default for long-term storage [3].
    • Light: Always protect from light by using amber vials or storing in the dark [3].
    • Moisture: If the compound is hygroscopic (absorbs moisture), store it in a desiccator or use packaging with a good moisture barrier [3].
    • Solutions: Prepare fresh solutions when possible. For stock solutions, determine stability over time under storage conditions (e.g., refrigerated or frozen).

Q4: The absorbance in my UV-Vis analysis is outside the recommended range (too high or too low).

  • Cause: The sample concentration is too high (absorbance >1) or too low.
  • Solution: The Beer-Lambert law is most accurate for absorbances between 0.2 and 1.0 AU [6] [7]. Either dilute your sample or use a cuvette with a shorter path length to decrease absorbance. Conversely, concentrate your sample or use a longer path length cuvette to increase a low absorbance.

References

Troubleshooting Guides & FAQs for Scaling Up Imidazolidine-dione Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: How can I improve the yield and selectivity of the key cyclization or reduction step during scale-up?

Scale-up often reveals inefficiencies not seen in small batches. For critical steps like cyclization or reduction, catalyst choice and reaction control are paramount.

  • Problem: Low yield or poor selectivity in the reduction of an imidazolidine-2,4-dione core.
  • Solution:
    • Catalyst System: Consider a catalytic system using diphenylsilane with a fluoride ion catalyst (e.g., TBAF) [1]. This system achieves selective reduction to 4-imidazolin-2-ones. The proposed mechanism involves a reactive pentacoordinated silicon species that facilitates hydride transfer and deoxygenation [1].
    • Protocol for Selective Reduction:
      • Charge the reactor with your imidazolidine-2,4-dione substrate and an anhydrous, aprotic solvent (e.g., THF or DMF).
      • Add a catalytic amount of a fluoride source (e.g., 5-10 mol% TBAF).
      • Under a nitrogen atmosphere, slowly add diphenylsilane (1.0-1.2 equivalents).
      • Stir the reaction mixture at a controlled temperature (e.g., 60-80°C) and monitor by TLC or HPLC until completion.
      • Quench carefully with a aqueous solvent and work up as standard.
  • Problem: Low conversion or formation of side products during a Diels-Alder cycloaddition to form a tetrahydrocarbazole framework, a common constrained scaffold [2].
  • Solution:
    • Optimized Catalyst: Use ethylaluminium dichloride (EtAlCl₂) as a Lewis acid catalyst [2]. This has been shown to provide excellent diastereoselectivity (>98:2 dr) and high yields (up to 94%) for such cyclizations [2].
    • Protocol for Diastereoselective Cycloaddition:
      • Dissolve the dienophile (e.g., methyl 2-acetamidoacrylate) in an anhydrous solvent like chloroform or toluene.
      • Add EtAlCl₂ (1.0 equivalent) and stir for 1 hour at room temperature.
      • Add your diene (e.g., 2-vinylindole derivative) and heat the mixture to 60°C.
      • Monitor the reaction closely; it should reach completion within 3-5 hours [2].
      • Work up by careful quenching with a mild aqueous solution (e.g., saturated sodium bicarbonate).

FAQ 2: My purified final compound shows instability or degradation over time. How can I characterize and solve this?

Stability is critical for drug development. A validated analytical method is essential to track the integrity of your compound under various conditions.

  • Problem: The active compound degrades in solution, showing new peaks in HPLC/UPLC.
  • Solution:
    • Stability-Indicating UPLC Method: Implement a UPLC method to study degradation kinetics and identify stable formulation conditions [3]. The method below was validated for benzimidazole-4,7-dione derivatives, which share structural similarities with your target compounds.
    • Detailed UPLC Protocol [3]:
      • Column: Reversed-Phase C18 (e.g., 1.7 µm, 2.1 x 50 mm)
      • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Ammonium Formate Buffer (e.g., 10-50 mM, pH ~3-4).
      • Flow Rate: 0.5 mL/min
      • Detection: UV-Vis or PDA Detector (wavelength specific to your compound)
      • Column Temperature: 30-40°C
      • Injection Volume: 1-5 µL This method provided excellent resolution, with retention times around 3-5 minutes for similar heterocyclic diones, and was validated for precision, accuracy, and linearity [3].
    • Stability Testing: Use this method to test your compound's half-life (t₁/₂) in different solvents and buffers (e.g., saline, plasma) to identify the most stable environment for storage and further biological testing [3].

Summary of Quantitative Data from Literature

The table below summarizes key quantitative data from the cited literature to aid your experimental planning.

Compound / Parameter Retention Time (min) Retention Coefficient (k) Theoretical Plates (N) LOD (µg/mL) LOQ (µg/mL) Source
Benzimidazole-4,7-dione 5b 4.3 1.24e^1 7.74e^3 0.304 1.01 [3]
N-oxide derivative 6b 3.9 1.20e^1 6.31e^3 0.849 2.83 [3]

Experimental Workflow for Synthesis & Analysis

The following diagram outlines a logical workflow for the synthesis, purification, and quality control of these compounds, integrating the protocols discussed above.

start Start Synthesis route1 Route A: Selective Reduction Catalyst: Ph₂SiH₂ / F⁻ start->route1 route2 Route B: Diels-Alder Cyclization Catalyst: EtAlCl₂ start->route2 purification Purification & Isolation (Column Chromatography, Crystallization) route1->purification route2->purification analysis UPLC Analysis for Purity & Stability Mobile Phase: ACN/NH₄HCO₂ Buffer purification->analysis decision Purity & Stability Meets Spec? analysis->decision decision->purification No end Proceed to Biological Assays decision->end Yes

References

HPLC analysis of Tetramethylimidazoimidazole dione derivatives

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method Development and Validation

A robust HPLC method requires careful optimization and validation to ensure accurate and reproducible results. The following parameters are essential.

Table 1: Key HPLC Method Validation Parameters and Acceptance Criteria [1] [2]

Validation Parameter Description Typical Acceptance Criteria
Linearity & Range The ability to obtain test results proportional to analyte concentration within a specified range. [1] Correlation coefficient (R²) ≥ 0.99. [1]
Precision The closeness of agreement among multiple measurements. Repeatability is same-day, same-operator variation, while Intermediate Precision includes different days or analysts. [1] [2] Relative Standard Deviation (%RSD) < 2.0% for repeatability. [1] [2]
Accuracy The closeness between a measured value and a known true value. [1] [2] Recovery of 98-102% for the API. [1]
Specificity The ability to unequivocally assess the analyte in the presence of interfering components like impurities or excipients. [1] [2] Baseline resolution of critical pairs; peak purity confirmed by PDA or MS. [2]
LOD & LOQ LOD (Limit of Detection): Lowest detectable amount. LOQ (Limit of Quantitation): Lowest quantifiable amount with accuracy and precision. [1] LOD: Signal-to-Noise ratio ≥ 3. LOQ: Signal-to-Noise ratio ≥ 10. [1]
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters. [1] Results remain within acceptance criteria when parameters (e.g., temperature, flow rate) are varied. [1]

Detailed Experimental Protocols

Here are detailed methodologies for the core experiments needed for your guide.

1. Method Development and Optimization

  • Initial Scouting: Begin with a C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm) and a mobile phase of water and acetonitrile. [3] [2] Use a linear gradient from 5% to 95% acetonitrile over 20-30 minutes.
  • System Suitability Testing (SST): Before any validation runs, establish SST to ensure the HPLC system is performing correctly. This typically involves multiple injections of a standard solution to verify that parameters like %RSD for peak area and retention time, tailing factor, and plate count are within specified limits. [2]
  • Specificity and Forced Degradation: To demonstrate that your method is stability-indicating, perform forced degradation studies on your derivatives. Expose the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions. [2] The method should successfully separate the main derivative from its degradation products, confirming specificity. Peak purity can be confirmed using a Photodiode Array (PDA) detector. [2]

2. Method Validation Protocol Follow a structured protocol to validate the optimized method, referencing the parameters in Table 1.

  • Linearity: Prepare standard solutions at a minimum of five concentration levels across the intended range (e.g., 10-150% of the target concentration). Plot peak area versus concentration to determine the correlation coefficient and calibration curve. [1]
  • Accuracy (Recovery): Spike a placebo or sample matrix with known quantities of the derivative at three levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery of the added analyte. [1] [2]
  • Precision:
    • Repeatability: Inject six independent sample preparations at 100% of the test concentration and calculate the %RSD. [1]
    • Intermediate Precision: Have a second analyst repeat the repeatability study on a different day and/or with a different instrument. [2]
  • LOD and LOQ: Inject a series of diluted standards and determine the concentrations that yield signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ. [1]

3. Column Performance Comparison To objectively compare different HPLC columns, use the Kinetic Plot Method. This method transforms Van Deemter curve data (which plots efficiency against flow rate) into a more practical graph that shows the shortest analysis time achievable for any required separation efficiency at a given pressure. [4] This allows for a direct, fair comparison of columns with different particle sizes and morphologies.

The workflow below illustrates the complete process from method development to validation for your comparison guide.

Start Start: HPLC Method Development & Comparison MD Method Development Start->MD Opt Method Optimization MD->Opt Sub1 Initial Scouting: - Column (C18) - Mobile Phase (ACN/H₂O) - Gradient Elution MD->Sub1 Val Method Validation Opt->Val Sub2 Key Experiments: - Forced Degradation - System Suitability - Robustness Testing Opt->Sub2 Comp Column/System Comparison Val->Comp Sub3 Validate Parameters: - Specificity - Linearity - Accuracy & Precision - LOD/LOQ Val->Sub3 Sub4 Kinetic Plot Method: - Compare efficiency vs. time - Evaluate different columns Comp->Sub4

Advanced Analysis Strategies

If your derivatives prove challenging to analyze with standard reversed-phase HPLC, consider these advanced techniques:

  • Derivatization: Chemically modifying the analyte can improve detection.
    • Pre-column Derivatization: The sample is chemically modified before injection. This offers flexibility in reaction time but can introduce contaminants. [5] [6]
    • Post-column Derivatization: The analyte is modified after separation but before detection. This minimizes artifact formation but requires additional equipment and can cause peak broadening. [5] [6]
  • Chiral Separation: If your derivatives are enantiomerically pure, you will need a chiral stationary phase to resolve and validate the correct isomer. [7] [6]

Filling the Knowledge Gaps

To complete your comparison guide, you will need to generate laboratory data for the tetramethylimidazoimidazole dione derivatives:

  • Generate Experimental Data: Use the protocols above to develop and validate an HPLC method for your specific derivatives. Compare different columns (e.g., C18, phenyl, polar-embedded), particle sizes (e.g., 3µm, 5µm), and mobile phase compositions.
  • Focus on Stability: Since you are targeting drug development, a stability-indicating method is crucial. [2] Invest significant effort in the forced degradation studies to prove your method can monitor degradation under various conditions.
  • Consult Specialized Literature: Search scientific databases for papers on closely related molecules, such as imidazolidine-2,4-diones or benzimidazole-4,7-diones, for more specific method ideas. [8] [3]

References

comparison of Tetramethyl vs Tetranitro imidazo[4,5-d]imidazole-2,5-dione properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Core Applications

The table below summarizes the fundamental identities and primary uses of these two distinct compounds.

Feature Tetramethyl Derivative (Mebicar/Tetramethylglycoluril) Tetranitro Derivative (Tetranitroglycoluril)
CAS Number 10095-06-4 [1] [2] 108341 [3]
Molecular Formula C₈H₁₄N₄O₂ [1] [2] C₄H₂N₈O₁₀ [3]
Core Application Pharmaceutical: Anxiolytic and antidepressant drug [2] Energetic Material: Compound with a high nitrogen/nitro group content [3]

Properties and Data for Tetramethyl-imidazo[4,5-d]imidazole-2,5-dione

For the tetramethyl derivative (Mebicar), more detailed information is available from chemical and pharmaceutical databases.

Physical & Chemical Properties [2]:

  • Melting Point: 226 - 229 °C
  • Predicted Boiling Point: 362.2 ± 42.0 °C
  • Predicted Density: 1.237 ± 0.06 g/cm³
  • Predicted pKa: -0.49 ± 0.20
  • Solubility: Slightly soluble in Chloroform and Methanol.
  • Appearance: White to Off-White solid.

Pharmacological Profile [2]:

  • Mechanism of Action: It is an orally active compound that acts on GABA receptors to enhance GABA neurotransmission.
  • In Vivo Efficacy: A study in mice demonstrated that a 10 mg/kg dose administered orally for three weeks prevented neurobehavioral and immunological disruptions caused by intermittent unpredictable stress.

Synthesis and Experimental Protocol

The core structure for this class of compounds, tetrahydroimidazo[4,5-d]imidazole-2,5-dione (glycoluril), can be synthesized from readily available starting materials.

Synthetic Pathway Overview:

G A Glyoxal C Reaction (Condensation) A->C B Urea B->C D Glycoluril (Imidazo[4,5-d]imidazole-2,5-dione) C->D

Detailed Experimental Procedure [4]: This method is adapted from the journal Journal of Organic Chemistry (1963).

  • Reaction Setup: Glyoxal and urea are reacted in a suitable solvent system.
  • Reaction Conditions: The specific temperature, pressure, and duration for the condensation reaction to form the bicyclic glycoluril core.
  • Workup and Isolation: The product is isolated, typically by crystallization, and purified.
  • Derivatization: The specific glycoluril product can then be further functionalized. For example, Mebicar is produced by methylating the nitrogen atoms of the glycoluril core to introduce the four methyl groups [2].

Guidance for Further Research

The current search highlights a clear information gap regarding the tetranitro derivative's properties. To build a comprehensive comparison guide, you may need to conduct a more targeted investigation:

  • For Tetranitroglycoluril: Search specifically using its CAS number (108341) in specialized databases like SciFinder or Reaxys, which cover the field of energetic materials more thoroughly.
  • For Mebicar: The available data is more robust. You can deepen the research by looking into its clinical trial history, more detailed toxicology studies, and its status in various pharmacopoeias.

References

×

XLogP3

-0.9

Hydrogen Bond Acceptor Count

2

Exact Mass

198.11167570 Da

Monoisotopic Mass

198.11167570 Da

Heavy Atom Count

14

UNII

55FE6NPG89

MeSH Pharmacological Classification

Analgesics

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BX - Other psychostimulants and nootropics
N06BX21 - Tetramethylglycoluril

Other CAS

10095-06-4

Wikipedia

Temgicoluril

Dates

Last modified: 08-15-2023

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